
2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of both sulfonyl and sulfamoyl functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride typically involves the reaction of dimethylamine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5SO2Cl+(CH3)2NH→C2H5SO2N(CH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Hydrolysis Products: Hydrolysis results in the formation of sulfonic acid and dimethylamine.
Scientific Research Applications
2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group. This reaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, such as amino acid residues in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
Uniqueness
2-(Dimethylsulfamoyl)ethane-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications and can participate in a variety of chemical reactions.
Properties
Molecular Formula |
C4H10FNO4S2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(dimethylsulfamoyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 |
InChI Key |
SAQQYAHJLFRLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
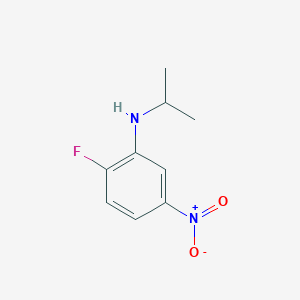

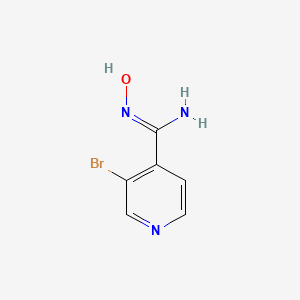
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
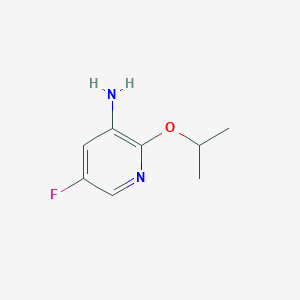
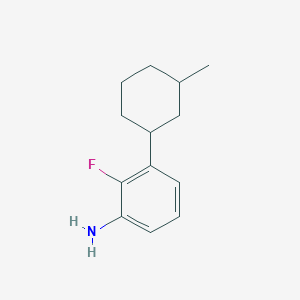
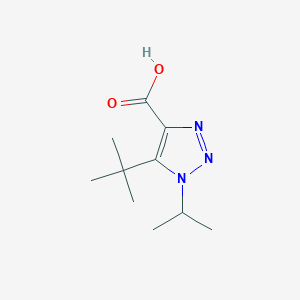
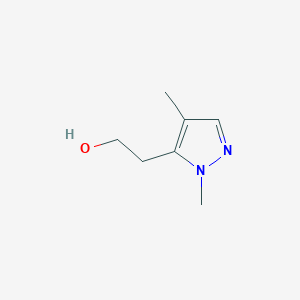
![3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
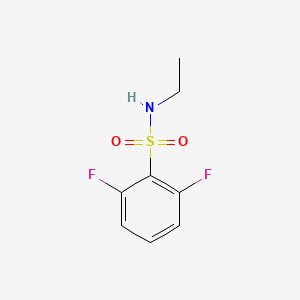
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)
![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)
